REACTION_SMILES
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[Br:2][c:3]1[n:4][cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:10][cH:11]1.[CH3:13][O:14][c:15]1[cH:16][cH:17][c:18]([B:21]([OH:22])[OH:23])[cH:19][n:20]1.[CH3:30][S:31]([CH3:32])=[O:33].[ClH:12].[ClH:1].[Na+:24].[Na+:25].[O-:26][C:27](=[O:28])[O-:29]>>[c:3]1(-[c:18]2[cH:17][cH:16][c:15]([O:14][CH3:13])[n:20][cH:19]2)[n:4][cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:10][cH:11]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(Br)nc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COc1ccc(B(O)O)cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(-c2ccc(C(=O)O)cn2)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |